A Comprehensive Technical Guide to the Chemical Properties of 4,5,6-Trimethoxy-1-indanone
A Comprehensive Technical Guide to the Chemical Properties of 4,5,6-Trimethoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, spectral data, and synthesis of 4,5,6-trimethoxy-1-indanone (CAS No. 16718-42-6), a key intermediate in various synthetic applications.
Chemical and Physical Properties
4,5,6-trimethoxy-1-indanone, also known as 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, is a polysubstituted indanone derivative.[1][][3] Its core structure consists of an indanone backbone with three methoxy groups attached to the aromatic ring. The compound presents as a white solid.[3]
Table 1: General Chemical Properties
| Property | Value | Reference |
| CAS Number | 16718-42-6 | [1][] |
| Molecular Formula | C₁₂H₁₄O₄ | [] |
| Molecular Weight | 222.24 g/mol | [] |
| Appearance | White Solid | [3] |
| InChI Key | WAYMAQYXINVUDB-UHFFFAOYSA-N | [] |
| Canonical SMILES | COC1=C(C(=O)CC2)C2=CC(OC)=C1OC | [] |
Spectroscopic Data
The structural identification of 4,5,6-trimethoxy-1-indanone is confirmed through various spectroscopic techniques. The detailed proton and carbon Nuclear Magnetic Resonance (NMR) data are presented below.
Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.02 | s | - | 1H | H-7 (aromatic) |
| 3.96 | s | - | 3H | OCH₃-4 |
| 3.95 | s | - | 3H | OCH₃-5 |
| 3.88 | s | - | 3H | OCH₃-6 |
| 3.04 | t | 5.7 | 2H | H-3 (CH₂) |
| 2.66 | t | 5.7 | 2H | H-2 (CH₂) |
Table 3: ¹³C NMR Spectral Data (126 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 206.0 | C | C-1 (C=O) |
| 154.2 | C | C-6 |
| 150.0 | C | C-4 |
| 147.6 | C | C-5 |
| 141.6 | C | C-3a |
| 132.5 | CH | C-1a |
| 100.6 | CH | C-7 |
| 61.1 | CH₃ | OCH₃-5 |
| 60.6 | CH₃ | OCH₃-4 |
| 56.2 | CH₃ | OCH₃-6 |
| 36.1 | CH₂ | C-2 |
| 22.4 | CH₂ | C-3 |
Synthesis and Purification
The synthesis of indanones can be achieved through various methods, including intramolecular Friedel-Crafts acylation and Nazarov cyclization.[4] A specific protocol for the synthesis of 4,5,6-trimethoxy-1-indanone involves the cyclization of a substituted propionic acid.[3]
This procedure details the intramolecular cyclization to yield the target compound.
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Reaction Setup: To a flask, add 3-(2,3,4-trimethoxyphenyl)propionic acid (4.73 g, 19.68 mmol) and 40.0 mL of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).
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Reaction Execution: Stir the reaction mixture for 12 hours. The progress can be monitored by standard techniques like Thin Layer Chromatography (TLC).
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Workup: Upon completion, pour the reaction mixture onto ice. Once the ice has melted, perform an aqueous extraction using dichloromethane (2 x 100 mL).
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Washing: Combine the organic phases and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 200 mL).
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product as a white solid.
The crude product is purified using a silica gel column.
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Column Preparation: Use a prepacked 50 g silica gel column.
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Solvent System: Employ a gradient elution system with Ethyl Acetate (Solvent A) and Hexane (Solvent B).
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Elution Gradient:
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Maintain 10% A / 90% B for 3.18 minutes (1 column volume).
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Apply a linear gradient from 10% A / 90% B to 50% A / 50% B over 33.0 minutes (10 column volumes).
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Maintain 50% A / 50% B for 6.36 minutes (2 column volumes).
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Flow Rate and Detection: Set the flow rate to 40.0 mL/min and monitor the eluent at wavelengths of 254 nm and 280 nm.
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Product Isolation: Combine the fractions containing the purified product and concentrate under reduced pressure to yield 4,5,6-trimethoxy-1-indanone (2.12 g, 78% yield).
Visualized Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4,5,6-trimethoxy-1-indanone.
Caption: Synthesis and purification workflow for 4,5,6-trimethoxy-1-indanone.
Chemical Reactivity
Indanones are versatile chemical intermediates. The reactivity of 4,5,6-trimethoxy-1-indanone is primarily centered around its ketone functional group. Like other ketones, it is expected to undergo reactions such as:
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Reduction: The carbonyl group can be reduced to a hydroxyl group to form the corresponding indanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]
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Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles.
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Alpha-Functionalization: The methylene group (C-2) adjacent to the carbonyl can be functionalized, for instance, via bromination.[5]
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Condensation Reactions: It can participate in aldol-type condensation reactions under appropriate basic or acidic conditions.
The electron-donating nature of the three methoxy groups on the aromatic ring activates it towards electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups.
